molecular formula C17H15Cl2N3OS2 B2945373 1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone CAS No. 671200-50-3

1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

Cat. No. B2945373
CAS RN: 671200-50-3
M. Wt: 412.35
InChI Key: ZDZTUFSQAXHMCS-UHFFFAOYSA-N
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Description

1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H15Cl2N3OS2 and its molecular weight is 412.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research studies have developed novel synthesis methods and conducted structural characterizations of compounds related to 1-(1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone. These studies highlight innovative approaches to creating aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives and other heterocyclic compounds with potential chemical and biological relevance. For instance, Tahtaci and Aydin (2019) described a simple and efficient method for synthesizing a new series of substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing an interesting mechanism involving internal nucleophilic substitution followed by an SN2-type reaction (Tahtaci & Aydin, 2019).

Potential Biological and Chemical Applications

Some of the synthesized compounds with structural similarities to the query compound have shown promising biological activities, such as antimicrobial and antifungal properties. For example, Liu et al. (2012) prepared a series of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives showing moderate inhibitory activity against Gibberella zeae, indicating potential applications in developing new fungicides (Liu et al., 2012). Additionally, the study by Qin et al. (2020) on the synthesis and antitumor activity of novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety further expands the potential medicinal applications of such compounds (Qin et al., 2020).

Crystal Structure and Theoretical Studies

Research on the crystal structure and theoretical studies provides insights into the molecular configurations and potential reactivity of these compounds. For instance, Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative, conducting a comprehensive study including DFT and crystal structure analysis to understand its potential as a corrosion inhibitor (Louroubi et al., 2019).

properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3OS2/c1-9-6-13(16(23)8-24-17-21-20-11(3)25-17)10(2)22(9)15-7-12(18)4-5-14(15)19/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZTUFSQAXHMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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